molecular formula C11H13N3S B8374686 3-(1-Piperazinyl)thieno[2,3-c]pyridine

3-(1-Piperazinyl)thieno[2,3-c]pyridine

Cat. No.: B8374686
M. Wt: 219.31 g/mol
InChI Key: LELUGVXNTPQHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Piperazinyl)thieno[2,3-c]pyridine is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

3-piperazin-1-ylthieno[2,3-c]pyridine

InChI

InChI=1S/C11H13N3S/c1-2-13-7-11-9(1)10(8-15-11)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2

InChI Key

LELUGVXNTPQHMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CSC3=C2C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-carbomethoxy-3-aminothieno[2,3-c]pyridine (5.0 g), and piperazine (4.13 g) in N-methylpyrrolidinone (30 ml) was heated to 150° until decarboxyalkylation was complete. The mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic extracts were combined, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo. The residual 3-aminothieno[2,3-c]pyridine, piperazine (12.5 g), p-toluenesulfonic acid (100 mg), and N-methylpyrrolidinone (50 ml) was heated under reflux (202°) overnight. The mixture was allowed to cool to room temperature, diluted with water, and extracted with dichloromethane. The organic extracts were combined, dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated in vacuo, finally at 50° (0.1 mm Hg). The residue was chromatographed on silica, using 1:1 dichloromethane:methanol eluent. The appropriate fractions were combined and concentrated. Crystallization of the residue from ethyl acetate provided 0.66 g (12%) of product, mp 126°-127.5° (dried 80° 0.1 mm Hg).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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